molecular formula C2H3Cl6OSb B103298 Acetylium hexachloroantimonate(1-) CAS No. 17857-44-2

Acetylium hexachloroantimonate(1-)

Cat. No. B103298
CAS RN: 17857-44-2
M. Wt: 377.5 g/mol
InChI Key: IJBXAZDSNPNESB-UHFFFAOYSA-H
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Description

Acetylium hexachloroantimonate(1-) is a chemical compound with the molecular formula C2H3O・Cl6Sb . It is also known by the EINECS number 241-812-7 .


Synthesis Analysis

The synthesis of compounds similar to Acetylium hexachloroantimonate(1-) has been reported in various studies. For instance, one study discusses the reaction of oxoisoindolium hexachloroantimonate with different nitriles to afford 2-azoniaallene salts . Another study reports the extraction of antimony from an aqueous halide medium into an organic solvent, which has been frequently used for both the separation and spectrophotometric determination of antimony .


Molecular Structure Analysis

The molecular structure of Acetylium hexachloroantimonate(1-) consists of an acetylium ion (C2H3O) and a hexachloroantimonate ion (Cl6Sb) .


Chemical Reactions Analysis

In terms of chemical reactions, one study discusses the oxidation reaction of a Fe III OH complex with tris (4-bromophenyl)ammoniumyl hexachloroantimonate (TBAH) or ceric ammonium nitrate (CAN) in acetonitrile at −45 °C, resulting in the formation of a Fe III OH ligand radical complex .

Safety And Hazards

Safety data sheets for similar compounds suggest that they can be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink, or smoke when using this product .

properties

IUPAC Name

ethanone;hexachloroantimony(1-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3O.6ClH.Sb/c1-2-3;;;;;;;/h1H3;6*1H;/q+1;;;;;;;+5/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBXAZDSNPNESB-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[C+]=O.Cl[Sb-](Cl)(Cl)(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3Cl6OSb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901104400
Record name 1-Oxoethylium (OC-6-11)-hexachloroantimonate(1-) (1:1)
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Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetylium hexachloroantimonate(1-)

CAS RN

17857-44-2
Record name Ethylium, 1-oxo-, (OC-6-11)-hexachloroantimonate(1-) (1:1)
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Acetylium hexachloroantimonate(1-)
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Record name 1-Oxoethylium (OC-6-11)-hexachloroantimonate(1-) (1:1)
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Record name Acetylium hexachloroantimonate(1-)
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